molecular formula C6H11NO2 B13512648 2-[(But-3-en-1-yl)amino]acetic acid

2-[(But-3-en-1-yl)amino]acetic acid

Cat. No.: B13512648
M. Wt: 129.16 g/mol
InChI Key: WVFFPDNNNZJDQR-UHFFFAOYSA-N
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Description

2-[(But-3-en-1-yl)amino]acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a but-3-en-1-yl group attached to the amino group of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(But-3-en-1-yl)amino]acetic acid can be achieved through several methods. One common approach involves the reaction of but-3-en-1-amine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve but-3-en-1-amine in a suitable solvent such as ethanol.
  • Add chloroacetic acid to the solution.
  • Adjust the pH to basic conditions using a base such as sodium hydroxide.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 2-[(But-3-en-1-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(But-3-en-1-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(But-3-en-1-yl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

    Glycine: The simplest amino acid, which lacks the but-3-en-1-yl group.

    Alanine: Another simple amino acid with a methyl group instead of the but-3-en-1-yl group.

    Serine: Contains a hydroxymethyl group, differing from the but-3-en-1-yl group.

Uniqueness: 2-[(But-3-en-1-yl)amino]acetic acid is unique due to the presence of the but-3-en-1-yl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactions that are not possible with simpler amino acids like glycine or alanine.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(but-3-enylamino)acetic acid

InChI

InChI=1S/C6H11NO2/c1-2-3-4-7-5-6(8)9/h2,7H,1,3-5H2,(H,8,9)

InChI Key

WVFFPDNNNZJDQR-UHFFFAOYSA-N

Canonical SMILES

C=CCCNCC(=O)O

Origin of Product

United States

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